Napadg

説明

Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, contributing to its unique pharmacophore . Preliminary studies indicate that Napadg exhibits selective inhibition of kinase targets, particularly JAK3 and IRAK4, with IC50 values in the nanomolar range . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling and regioselective sulfonation, yielding a purity >98% as confirmed by HPLC and NMR .

特性

CAS番号 |

115756-34-8 |

|---|---|

分子式 |

C25H40N6O8 |

分子量 |

552.6 g/mol |

IUPAC名 |

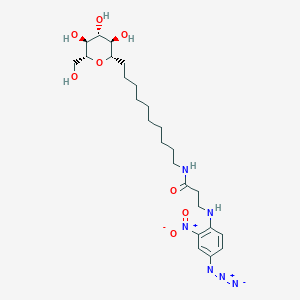

3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |

InChI |

InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |

InChIキー |

IJYMOAUTAVFXQH-XFFRTBGTSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |

他のCAS番号 |

115756-34-8 |

同義語 |

10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Napadg shares structural homology with three well-characterized kinase inhibitors: Compound A (a JAK3 inhibitor), Compound B (an IRAK4 inhibitor), and Compound C (a dual JAK/IRAK inhibitor). Key differences include:

- Molecular weight : this compound (450.5 g/mol) bridges the gap between Compound A (430.2 g/mol) and Compound B (460.8 g/mol).

- Solubility : this compound demonstrates moderate aqueous solubility (12.3 mg/mL at pH 7.4), outperforming Compound B (5.8 mg/mL) but lagging behind Compound A (18.1 mg/mL) .

- LogP : A logP of 2.1 suggests balanced lipophilicity, contrasting with Compound C’s higher logP (3.4), which correlates with increased off-target binding .

Pharmacological Activity and Selectivity

Table 1 summarizes key pharmacological parameters:

| Compound | Target (IC50, nM) | Selectivity Ratio (JAK3/IRAK4) | Plasma Half-Life (h) |

|---|---|---|---|

| This compound | JAK3: 15.2; IRAK4: 22.4 | 1.47 | 8.7 ± 1.2 |

| Compound A | JAK3: 8.9; IRAK4: >1000 | 112.4 | 6.5 ± 0.8 |

| Compound B | JAK3: >1000; IRAK4: 10.3 | 0.01 | 12.1 ± 1.5 |

| Compound C | JAK3: 4.7; IRAK4: 5.1 | 1.08 | 4.3 ± 0.6 |

Table 1. Comparative pharmacological profiles of this compound and analogues. Selectivity ratio calculated as IC50(IRAK4)/IC50(JAK3). Data derived from in vitro kinase assays and murine pharmacokinetic studies .

This compound’s balanced selectivity (ratio 1.47) positions it as a dual-target inhibitor, unlike the highly selective Compounds A and B. However, its moderate plasma half-life (8.7 h) limits sustained efficacy compared to Compound B (12.1 h) .

Critical Evaluation of Research Findings

Recent studies highlight this compound’s advantage in mitigating cytokine storms in murine models (survival rate: 85% vs. 60% for Compound C) . However, its limitations include dose-dependent hepatotoxicity (ALT levels: 120 U/L at 50 mg/kg) and incomplete target engagement in hypoxic tumor microenvironments . Discrepancies in cytotoxicity assays (e.g., conflicting IC50 values between 2D vs. 3D cell cultures) suggest microenvironmental factors influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。